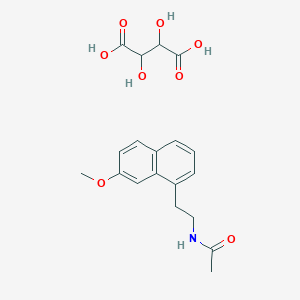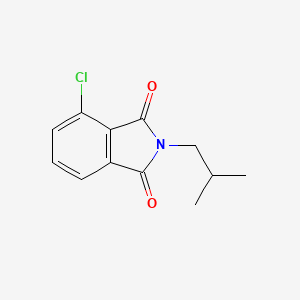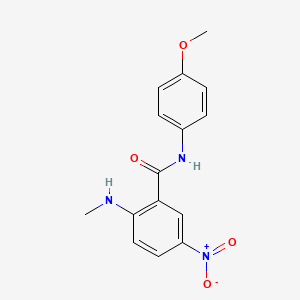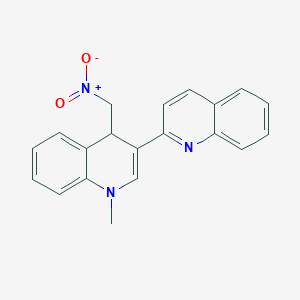
(+-)-Tartaric acid; agomelatine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(.±.)-tartaric acid; agomelatine: is a compound that combines two distinct chemical entities: tartaric acid and agomelatine. Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. It is commonly used in the food and beverage industry as an acidulant. Agomelatine, on the other hand, is an atypical antidepressant used primarily for the treatment of major depressive disorder and generalized anxiety disorder. It acts as an agonist at melatonin receptors and an antagonist at serotonin-2C receptors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of agomelatine involves several steps, starting from 7-methoxy-1-tetralone. One common method includes the Reformatsky reaction, where 7-methoxy-1-tetralone is reacted with ethyl bromoacetate to form an intermediate, which is then hydrolyzed and cyclized to produce agomelatine . The reaction conditions typically involve the use of sodium hydroxide in a mixture of water and alcohols at temperatures between 35°C and 50°C .
Industrial Production Methods
Industrial production of agomelatine focuses on optimizing yield and purity. The process involves the use of intermediate compounds that are easy to manipulate and control, making the method suitable for large-scale production. The final product is obtained through a series of well-controlled steps, including hydrolysis and cyclization, to ensure high purity without the need for complicated operations like rectification and column chromatography .
化学反応の分析
Types of Reactions
Agomelatine undergoes various chemical reactions, including:
Oxidation: Agomelatine can be oxidized under specific conditions to form degradation products.
Reduction: Reduction reactions can be used to modify the functional groups in agomelatine.
Substitution: Agomelatine can undergo substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
科学的研究の応用
Agomelatine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on circadian rhythms and neurogenesis.
Medicine: Primarily used to treat major depressive disorder and generalized anxiety disorder.
Industry: Utilized in the pharmaceutical industry for the development of new antidepressant medications.
作用機序
Agomelatine exerts its effects through a dual mechanism:
Melatonin Receptors: Agomelatine acts as an agonist at melatonin MT1 and MT2 receptors, helping to resynchronize circadian rhythms.
Serotonin Receptors: It acts as an antagonist at serotonin-2C receptors, leading to increased release of norepinephrine and dopamine in the frontal cortex. This dual action contributes to its antidepressant and anxiolytic effects.
類似化合物との比較
Agomelatine is unique compared to other antidepressants due to its dual mechanism of action. Similar compounds include:
Melatonin: A natural hormone that regulates sleep-wake cycles but lacks the serotonin receptor antagonism.
Selective Serotonin Reuptake Inhibitors (SSRIs): Such as fluoxetine, which primarily inhibit serotonin reuptake without affecting melatonin receptors.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Such as venlafaxine, which inhibit the reuptake of both serotonin and norepinephrine but do not interact with melatonin receptors.
Agomelatine’s unique combination of melatonin receptor agonism and serotonin receptor antagonism makes it a valuable option for treating depression and anxiety, particularly in patients with disrupted circadian rhythms.
特性
分子式 |
C19H23NO8 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC名 |
2,3-dihydroxybutanedioic acid;N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C15H17NO2.C4H6O6/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13;5-1(3(7)8)2(6)4(9)10/h3-7,10H,8-9H2,1-2H3,(H,16,17);1-2,5-6H,(H,7,8)(H,9,10) |
InChIキー |
PJOPJXPTFZIKTL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~2~-benzyl-N-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12470933.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B12470943.png)
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide](/img/structure/B12470950.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B12470958.png)
![N-(4-bromo-5-chloro-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12470967.png)
![Xtoro;7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B12470974.png)
-(4-methylphenyl)diazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)](/img/structure/B12470975.png)

![(1S,2S,4S,8S,9S,11S,12R,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B12470981.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl phenylacetate](/img/structure/B12470983.png)
![N~2~-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylglycinamide](/img/structure/B12470985.png)
![5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B12470993.png)
